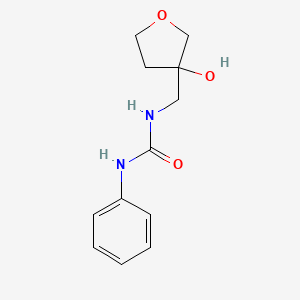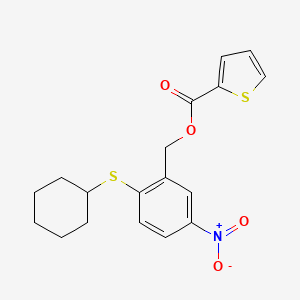
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-carboxaldehyde is an organosulfur compound with the formula C4H3SCHO. It is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of thiophene with the CCl4-ROH-catalyst system, yielding 2-Thiophenecarboxylic and 2,5-thiohenedicarboxylic acid esters .Molecular Structure Analysis
The structure of thiophene-based compounds can be determined using single crystal X-ray diffraction . For example, copper (I) 2-Thiophenecarboxylate has a distorted tetragonal-bipyramidal environment around the copper ion .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, copper (I) 2-Thiophenecarboxylate can promote the Ullmann reaction between aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, Thiophene-2-carboxaldehyde is a colorless liquid that often appears amber after storage . Methyl 2-Thiophenecarboxylate is a liquid with a density of 1.2 g/mL at 25 °C .科学研究应用
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antiviral agents. It has also been used in materials science, as a precursor for polymers and other materials. In addition, it has been used in biochemistry, as a reagent for the analysis of proteins and other biomolecules.
作用机制
Target of Action
It is known that thiophene derivatives can interact with various biological targets
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways
Result of Action
The effects of thiophene derivatives can vary widely depending on their specific structures and targets
实验室实验的优点和局限性
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is generally high yielding. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and it is not very stable in the presence of light or air.
未来方向
There are several potential future directions for the use of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials. In addition, it could be studied further for its potential biochemical and physiological effects, such as its antioxidant properties. Finally, it could be used as a reagent for the analysis of proteins and other biomolecules.
合成方法
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate can be synthesized by a two-step process. The first step involves the reaction of cyclohexylsulfanyl chloride with 5-nitro-2-thiophenecarboxylic acid to form 2-cyclohexylsulfanyl-5-nitrobenzyl 2-thiophenecarboxylate. The second step involves the reaction of this intermediate with anhydrous sodium carbonate to form the desired product. The reaction is carried out at room temperature and is generally high yielding.
安全和危害
属性
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSDIFJAVJFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

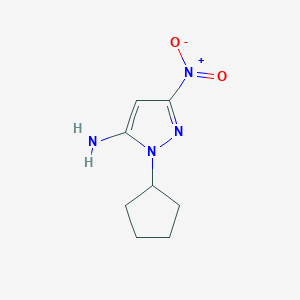
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)
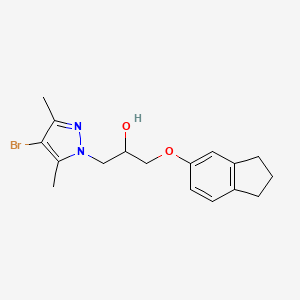
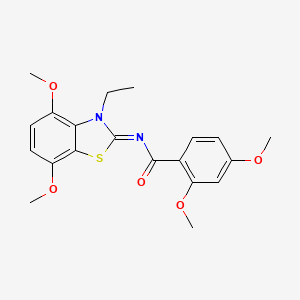
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)
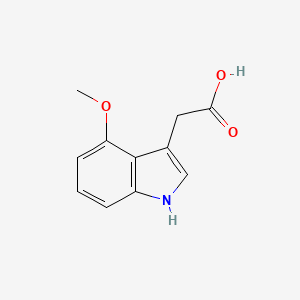
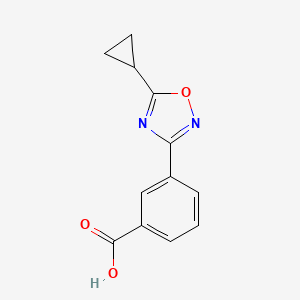
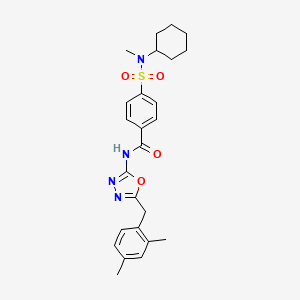
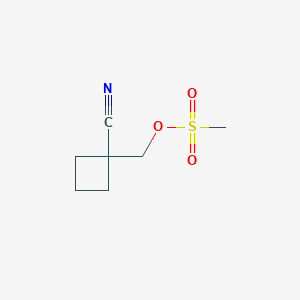
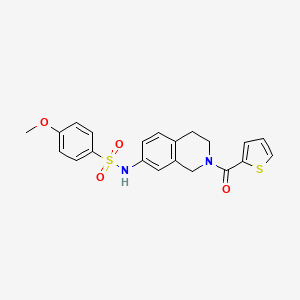
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)
